Benzodioxin-Sulfonyl vs. Phenylsulfonyl: Conformational Restraint and Hydrogen-Bonding Capacity Differentiation
The 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl group in the target compound (CAS 304685-96-9) replaces the planar, freely rotating phenyl ring of 1-(phenylsulfonyl)piperidine-4-carboxamide (CAS 304668-32-4) with a rigid bicyclic benzodioxane system. This introduces two ether oxygen atoms capable of acting as additional hydrogen-bond acceptors and restricts conformational freedom, which can enhance binding site complementarity. In a related benzodioxin-sulfonyl indoline series, this scaffold delivered an IC50 of 0.48 µM for tubulin polymerization inhibition, surpassing the reference drug combretastatin A-4 (IC50 = 1.13 µM) by 2.35-fold . While direct enzymatic data for the piperidine-4-carboxamide pair are not yet published, the patent literature on arylsulfonyl M5 mAChR inhibitors demonstrates that replacement of the benzodioxin-sulfonyl group with alternative aryl sulfonyl groups yields compounds with distinct potency rank orders within the same assay platform [1].
| Evidence Dimension | Conformational restraint and hydrogen-bond acceptor count of the sulfonyl aryl group |
|---|---|
| Target Compound Data | 2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl: rigid bicyclic system with 2 ether O atoms (H-bond acceptors), MW sulfonyl fragment ~199 Da |
| Comparator Or Baseline | Phenylsulfonyl: planar monocyclic system with 0 ether O atoms, MW sulfonyl fragment ~141 Da |
| Quantified Difference | 2 additional H-bond acceptors; >40% increase in sulfonyl fragment mass; complete loss of ring rotational freedom |
| Conditions | Structural comparison based on 2D chemical structure; functional impact inferred from patent SAR series (US20230303552A1) and related indoline tubulin polymerization assay data |
Why This Matters
The additional conformational restraint and hydrogen-bonding capacity of the benzodioxin-sulfonyl group can drive target selectivity that is inaccessible to simple phenylsulfonyl analogs, directly informing procurement decisions in fragment-based or target-focused lead optimization programs.
- [1] Lindsley CW et al. Arylsulfonyl Derivatives and Their Use as Muscarinic Acetylcholine Receptor M5 Inhibitors. US Patent Application US20230303552A1. Published 2023-09-28. Examples include multiple 1-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfonyl]piperidine-4-carboxamide derivatives with distinct N-aryl substituents. View Source
